

Crystallographic Data for 7-(4-Bromobenzoyl)isosilybin A (Compound 5)

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Compound Focus: Isosilybin A

CAS No.: 142796-21-2

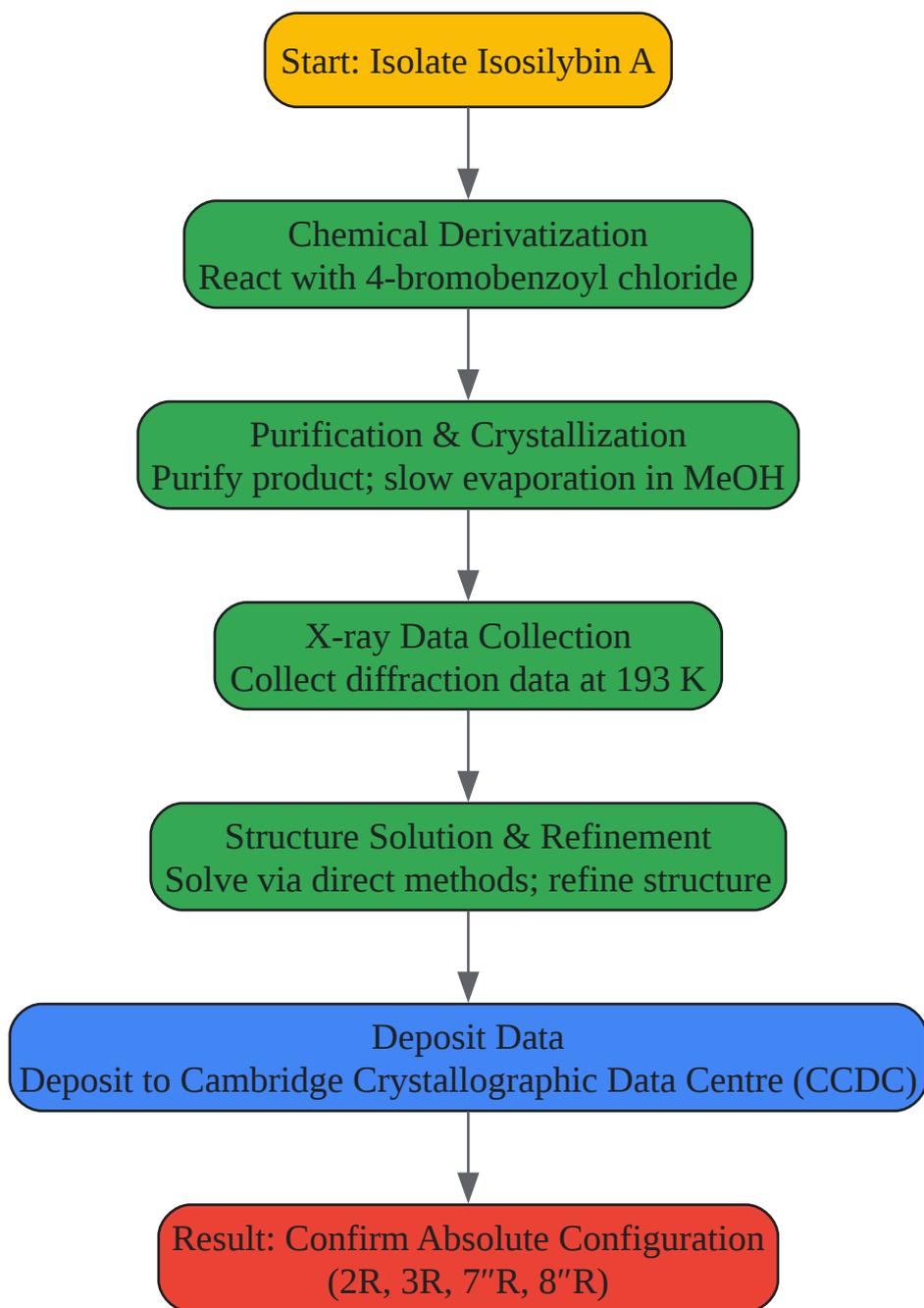
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Parameter	Value / Description
Chemical Formula	C ₃₂ H ₂₅ BrO ₁₁ [1]
Crystal System	Orthorhombic [1]
Space Group	P2 ₁ 2 ₁ 2 ₁ [1]
Unit Cell Dimensions	a = 4.7129(6) Å, b = 16.470(2) Å, c = 38.853(5) Å [1]
Unit Cell Volume	3015.8(6) Å ³ [1]
Temperature	193(2) K [1]
Absolute Configuration	(2R, 3R, 7''R, 8''R) [1]
CCDC Deposition Number	893140 [1]

Experimental Workflow and Methodology

The determination of **Isosilybin A**'s absolute configuration followed a targeted strategy of chemical derivatization and crystallization. The workflow illustrates the key stages:



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Figure 1: The experimental workflow for determining the absolute configuration of **Isosilybin A** via heavy-atom derivatization and X-ray crystallography.

Key Experimental Protocols

- **Chemical Derivatization:** **Isosilybin A** was reacted with **4-bromobenzoyl chloride** to produce the derivative **7-(4-bromobenzoyl)isosilybin A (Compound 5)**. The incorporation of the bromine atom (a heavy atom) is crucial for solving the phase problem in crystallography via anomalous dispersion [1].
- **Purification and Crystallization:** The product was purified, and single crystals suitable for X-ray diffraction were grown by **slow evaporation in methanol** [1].
- **Data Collection and Refinement:** X-ray diffraction data were collected at **193 K** using a Bruker APEX CCD diffractometer with Mo K α radiation. The structure was solved using direct methods with the SHELXTL software package. The Flack parameter refined to **0.02(1)**, confidently confirming the absolute configuration [1].

Importance and Context of the Findings

This crystallographic study provided the first **direct experimental proof** of **Isosilybin A**'s absolute configuration [1]. Prior to this work, the configuration had been pieced together using indirect methods like Electronic Circular Dichroism (ECD) and by correlating the relative configuration from X-ray data with the known configuration of the flavonoid portion of the molecule [1] [2]. The results from this study confirmed the earlier assignments and also verified the absolute configurations of its closely related compounds: **Isosilybin B, Silybin A, and Silybin B** [1] [3] [4].

For further investigation, you can:

- **Access the Crystallographic Data:** The full structural data can be obtained from the Cambridge Crystallographic Data Centre using the deposition code **CCDC 893140** [1].
- **Review Foundational Work:** The seminal 2003 paper by Lee and Liu, which first reported the separation and stereochemistry of the diastereoisomers, provides essential background [3] [4].

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References

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To cite this document: Smolecule. [Crystallographic Data for 7-(4-Bromobenzoyl)isosilybin A (Compound 5)]. Smolecule, [2026]. [Online PDF]. Available at:

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